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Compound of Interest

Compound Name: 4-Bromo-7-fluoroindolin-2-one

Cat. No.: B2895169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-Bromo-7-fluoroindolin-2-one, a

halogenated indolin-2-one derivative of significant interest in medicinal chemistry and drug

discovery. The indolin-2-one scaffold is a well-established pharmacophore, forming the core of

numerous kinase inhibitors. The strategic placement of bromine and fluorine atoms on this

scaffold offers unique opportunities for modulating physicochemical properties and exploring

novel chemical space. This document details the chemical identity, a plausible synthetic route,

expected analytical and spectroscopic properties, potential applications in drug development,

and essential safety and handling protocols for this compound.

Chemical Identity and Physicochemical Properties
4-Bromo-7-fluoroindolin-2-one is a substituted oxindole. The presence of both a bromine and

a fluorine atom on the aromatic ring is anticipated to influence its reactivity and biological

activity.

While some supplier discrepancies exist, the most commonly cited Chemical Abstracts Service

(CAS) number for 4-Bromo-7-fluoroindolin-2-one is 1260903-30-7.[1] This identifier is crucial

for accurate sourcing and regulatory compliance.

Table 1: Physicochemical Properties of 4-Bromo-7-fluoroindolin-2-one
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Property Value Source

CAS Number 1260903-30-7 [1][2]

Molecular Formula C₈H₅BrFNO [1]

Molecular Weight 230.03 g/mol [1]

Appearance Expected to be a solid General knowledge

Solubility

Expected to be soluble in

organic solvents like DMSO,

DMF, and chlorinated solvents.

General knowledge

Storage

Store in a cool, dry, dark place.

Keep sealed to prevent

degradation.

[1]

Synthesis and Mechanistic Insights
A specific, peer-reviewed synthesis protocol for 4-Bromo-7-fluoroindolin-2-one is not readily

available in the public domain. However, based on established methodologies for the synthesis

of substituted indolin-2-ones, a plausible synthetic route can be proposed. The following

workflow is based on the well-known Gassman indole synthesis, adapted for the creation of the

oxindole core.

Proposed Synthetic Workflow
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Caption: Proposed synthesis of 4-Bromo-7-fluoroindolin-2-one.

Step-by-Step Methodology and Rationale
N-Chlorination of 2-Bromo-5-fluoroaniline: The synthesis would commence with the N-

chlorination of 2-bromo-5-fluoroaniline using a mild chlorinating agent like tert-butyl

hypochlorite. This step is crucial for activating the aniline for subsequent nucleophilic attack.

The choice of a non-acidic chlorinating agent prevents unwanted side reactions on the

electron-rich aromatic ring.

Reaction with Diethyl Malonate: The resulting N-chloroaniline is then reacted with a

carbanion generated from diethyl malonate using a base such as sodium ethoxide. This is a

key carbon-carbon bond-forming step, establishing the backbone of the indolin-2-one ring

system.

Hydrolysis and Decarboxylation: The diester intermediate is subjected to acidic hydrolysis to

yield the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon

heating to afford 2-((2-bromo-5-fluorophenyl)amino)acetic acid.
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Intramolecular Friedel-Crafts Acylation (Cyclization): The final step involves an intramolecular

Friedel-Crafts acylation, where the carboxylic acid is treated with a strong acid, such as

sulfuric acid or polyphosphoric acid, to effect cyclization and form the desired 4-Bromo-7-
fluoroindolin-2-one.

This proposed pathway is a robust and well-documented approach for the synthesis of various

oxindole derivatives.[3][4]

Analytical and Spectroscopic Characterization
While specific, published spectra for 4-Bromo-7-fluoroindolin-2-one are not available, its

structure can be confirmed using a combination of standard analytical techniques. The

expected spectroscopic data, based on the analysis of similar halogenated indolin-2-ones, are

summarized below.[5]

Table 2: Predicted Spectroscopic Data for 4-Bromo-7-fluoroindolin-2-one
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Technique Expected Observations

¹H NMR

Aromatic protons will appear as doublets or

triplets in the range of δ 6.5-8.0 ppm. The

methylene protons (C3-H) will likely appear as a

singlet around δ 3.5-4.0 ppm. The N-H proton

will be a broad singlet, typically downfield (> δ

8.0 ppm).

¹³C NMR

The carbonyl carbon (C2) will be the most

downfield signal, expected around δ 170-180

ppm. Aromatic carbons will appear in the range

of δ 110-150 ppm, with carbons attached to

fluorine showing characteristic C-F coupling.

The methylene carbon (C3) will be around δ 35-

45 ppm.[5]

Mass Spectrometry (EI)

The mass spectrum will show a characteristic

isotopic pattern for the molecular ion due to the

presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1

ratio), with peaks at m/z 229 and 231.[6][7]

Common fragmentation pathways would involve

the loss of CO, Br, and cleavage of the

heterocyclic ring.[8]

FT-IR

A strong absorption band for the C=O (amide)

stretch will be present around 1700-1740 cm⁻¹.

An N-H stretching vibration will be observed as

a broad peak in the region of 3200-3400 cm⁻¹.

C-H stretching and aromatic C=C bending

vibrations will also be present.[9][10]

Reactivity and Applications in Drug Discovery
The indolin-2-one core is a privileged scaffold in medicinal chemistry, most notably in the

development of protein kinase inhibitors.[11][12] The strategic positioning of the bromine atom

at the 4-position and the fluorine atom at the 7-position of 4-Bromo-7-fluoroindolin-2-one
makes it a highly valuable building block for creating diverse chemical libraries.
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Key Reactivity Insights
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C4 position is

amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki,

Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a

wide range of substituents to explore the structure-activity relationship (SAR) of potential

drug candidates.

N-Functionalization: The nitrogen atom of the lactam can be functionalized with various alkyl

or aryl groups to further modulate the compound's properties and target interactions.

Condensation at C3: The methylene group at the C3 position can be deprotonated and

reacted with various electrophiles, such as aldehydes, to introduce further diversity.

Potential Applications in Kinase Inhibitor Synthesis
The indolin-2-one scaffold is a key component of several approved and investigational kinase

inhibitors. These drugs typically function by competing with ATP for binding to the kinase's

active site. The substituents on the indolin-2-one ring play a crucial role in determining the

inhibitor's potency and selectivity. 4-Bromo-7-fluoroindolin-2-one serves as an excellent

starting material for the synthesis of such inhibitors.
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Caption: Application of 4-Bromo-7-fluoroindolin-2-one in kinase inhibitor discovery.

Safety, Handling, and Disposal
As with all halogenated aromatic compounds, 4-Bromo-7-fluoroindolin-2-one should be

handled with appropriate safety precautions to minimize exposure and risk.[2]

Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or a face shield are mandatory.

Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile) are

required.

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is

a risk of generating dust, a respirator may be necessary.

Handling Procedures
Avoid inhalation of dust and vapors.

Prevent contact with skin and eyes.

Keep away from sources of ignition.

Use in a well-ventilated area, preferably a chemical fume hood.

Storage
Store in a tightly sealed container in a cool, dry, and dark place.[1]

Store away from incompatible materials such as strong oxidizing agents.

Disposal
Dispose of as halogenated organic waste in accordance with local, state, and federal

regulations.[13]
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Do not dispose of down the drain.

Conclusion
4-Bromo-7-fluoroindolin-2-one is a valuable and versatile building block for the synthesis of

novel compounds with potential therapeutic applications, particularly in the field of kinase

inhibition. Its strategic halogenation provides multiple avenues for chemical modification,

enabling the exploration of a broad chemical space. While detailed experimental data for this

specific compound is limited in the public literature, its properties and reactivity can be reliably

predicted based on the well-established chemistry of the indolin-2-one scaffold and related

halogenated aromatics. Adherence to strict safety protocols is essential when handling this

compound to ensure the well-being of laboratory personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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